molecular formula C12H15NO3 B14012227 Methyl 2-benzamidobutanoate CAS No. 79893-94-0

Methyl 2-benzamidobutanoate

Cat. No.: B14012227
CAS No.: 79893-94-0
M. Wt: 221.25 g/mol
InChI Key: GINQLBHQFRECFB-UHFFFAOYSA-N
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Description

Methyl 2-benzamidobutanoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of butanoic acid, featuring a benzamide group attached to the second carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-benzamidobutanoate can be synthesized through the reaction of methyl 2-bromobutanoate with benzamide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate catalytic methods to enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can yield primary or secondary amines, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Methyl 2-benzamidobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It serves as a building block for the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-benzamidobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of enzymatic processes, depending on the context of its use.

Comparison with Similar Compounds

  • Methyl 2-benzamidopropanoate
  • Methyl 2-benzamidopentanoate
  • Methyl 2-benzamidobutanoate

Comparison: this compound is unique due to its specific chain length and the position of the benzamide group. This structural specificity can influence its reactivity and interactions compared to other similar compounds. For example, the butanoate chain may provide different steric and electronic properties compared to propanoate or pentanoate derivatives, affecting its suitability for various applications.

Properties

CAS No.

79893-94-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 2-benzamidobutanoate

InChI

InChI=1S/C12H15NO3/c1-3-10(12(15)16-2)13-11(14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14)

InChI Key

GINQLBHQFRECFB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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